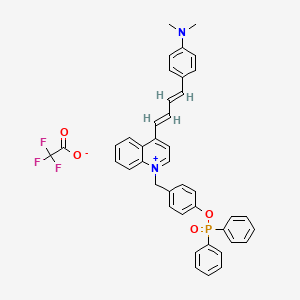
Mqa-P (tfa)
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
MQA-P trifluoroacetic acid is a multifunctional near-infrared fluorescent probe. It is designed to simultaneously detect peroxynitrite, viscosity, and polarity within mitochondria. This compound exhibits significant response to peroxynitrite with an emission wavelength of 645 nanometers and is highly sensitive to viscosity and polarity in the near-infrared channel with an emission wavelength greater than 704 nanometers .
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of MQA-P trifluoroacetic acid involves the design of the N,N-dimethylamino group as the electron donor and the quinoline cation unit as the electron acceptor. This design imparts excited-state intramolecular charge transfer properties to the compound, making it highly sensitive to polarity .
Industrial Production Methods
The industrial production of MQA-P trifluoroacetic acid typically involves the preparation of a stock solution in dimethyl sulfoxide. This solution is then used for various applications, including imaging in live cells and tissues .
Analyse Chemischer Reaktionen
Types of Reactions
MQA-P trifluoroacetic acid undergoes several types of reactions, including:
Oxidation: The compound exhibits a significant response to peroxynitrite, an oxidizing agent.
Substitution: The design of the compound allows for the substitution of the N,N-dimethylamino group and the quinoline cation unit
Common Reagents and Conditions
Dimethyl sulfoxide: Used to prepare a stock solution of MQA-P trifluoroacetic acid.
Peroxynitrite: An oxidizing agent that the compound responds to.
Monensin: Used for imaging viscosity in live cells.
Major Products Formed
The major products formed from the reactions of MQA-P trifluoroacetic acid include fluorescent signals that can be detected using confocal laser scanning microscopy. These signals are used to image peroxynitrite, viscosity, and polarity within mitochondria .
Wissenschaftliche Forschungsanwendungen
MQA-P trifluoroacetic acid is used in various scientific research applications, including:
Chemistry: As a fluorescent probe for detecting peroxynitrite, viscosity, and polarity.
Biology: For imaging live cells and tissues to study cellular processes.
Medicine: Used in the diagnosis of ferroptosis and cancer through dual-channel imaging.
Industry: Applied in the development of diagnostic tools and imaging techniques
Wirkmechanismus
The mechanism of action of MQA-P trifluoroacetic acid involves excited-state intramolecular charge transfer properties. The N,N-dimethylamino group acts as the electron donor, while the quinoline cation unit acts as the electron acceptor. This design makes the compound highly sensitive to polarity. The compound simultaneously detects peroxynitrite, viscosity, and polarity within mitochondria by emitting fluorescent signals at specific wavelengths .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
MQA-P: A similar compound without the trifluoroacetic acid component.
Other near-infrared fluorescent probes: Used for detecting various cellular processes.
Uniqueness
MQA-P trifluoroacetic acid is unique due to its multifunctional nature, allowing it to simultaneously detect peroxynitrite, viscosity, and polarity within mitochondria. Its design, involving excited-state intramolecular charge transfer properties, makes it highly sensitive to polarity, setting it apart from other similar compounds .
Eigenschaften
Molekularformel |
C42H36F3N2O4P |
|---|---|
Molekulargewicht |
720.7 g/mol |
IUPAC-Name |
4-[(1E,3E)-4-[1-[(4-diphenylphosphoryloxyphenyl)methyl]quinolin-1-ium-4-yl]buta-1,3-dienyl]-N,N-dimethylaniline;2,2,2-trifluoroacetate |
InChI |
InChI=1S/C40H36N2O2P.C2HF3O2/c1-41(2)35-25-21-32(22-26-35)13-9-10-14-34-29-30-42(40-20-12-11-19-39(34)40)31-33-23-27-36(28-24-33)44-45(43,37-15-5-3-6-16-37)38-17-7-4-8-18-38;3-2(4,5)1(6)7/h3-30H,31H2,1-2H3;(H,6,7)/q+1;/p-1 |
InChI-Schlüssel |
JPOOQBYXQUBPJK-UHFFFAOYSA-M |
Isomerische SMILES |
CN(C)C1=CC=C(C=C1)/C=C/C=C/C2=CC=[N+](C3=CC=CC=C23)CC4=CC=C(C=C4)OP(=O)(C5=CC=CC=C5)C6=CC=CC=C6.C(=O)(C(F)(F)F)[O-] |
Kanonische SMILES |
CN(C)C1=CC=C(C=C1)C=CC=CC2=CC=[N+](C3=CC=CC=C23)CC4=CC=C(C=C4)OP(=O)(C5=CC=CC=C5)C6=CC=CC=C6.C(=O)(C(F)(F)F)[O-] |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


![3-amino-N-(diaminomethylidene)-5-[2-hydroxyethyl(methyl)amino]-6-(4-methylphenyl)pyrazine-2-carboxamide](/img/structure/B12363891.png)
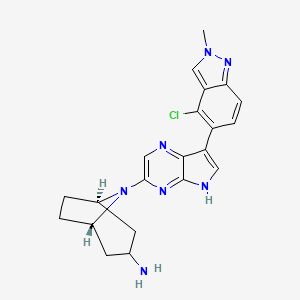
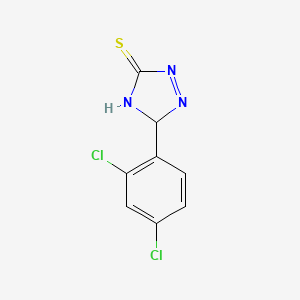
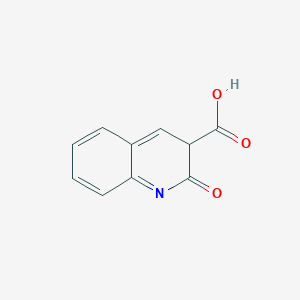
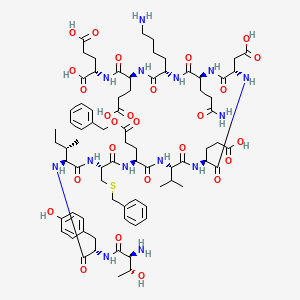
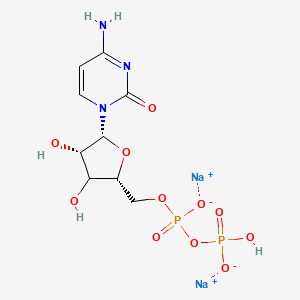
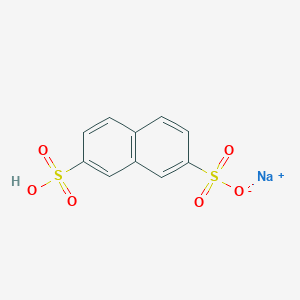



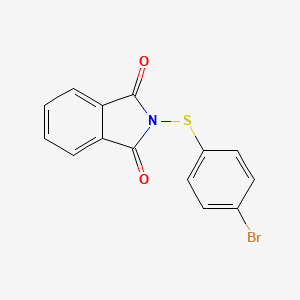

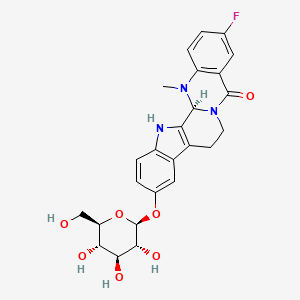
![5-[[(1-acetylpiperidin-4-yl)amino]methyl]-N-[2-chloro-3-[3-chloro-4-[6-methoxy-5-[[[(2S)-5-oxopyrrolidin-2-yl]methylamino]methyl]pyridin-2-yl]pyridin-2-yl]phenyl]-4-methoxypyridine-2-carboxamide](/img/structure/B12363959.png)
